1-Pyrenemethanol

Catalog No.
S595093
CAS No.
24463-15-8
M.F
C17H12O
M. Wt
232.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pyrenemethanol

CAS Number

24463-15-8

Product Name

1-Pyrenemethanol

IUPAC Name

pyren-1-ylmethanol

Molecular Formula

C17H12O

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C17H12O/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9,18H,10H2

InChI Key

NGDMLQSGYUCLDC-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-hydroxymethyl-pyren, 1-hydroxymethylpyrene, 1-pyrenemethanol, pyrenemethanol

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CO

The exact mass of the compound 1-Pyrenemethanol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Pyrenemethanol (CAS: 24463-15-8) is a highly fluorescent, monofunctionalized polycyclic aromatic hydrocarbon that serves as a critical building block in chemoinformatics, materials science, and sensor development. Structurally, it features a rigid pyrene core separated from a reactive hydroxyl group by a single methylene spacer. This dual-functionality allows the pyrene moiety to act as a robust non-covalent anchor via π-π stacking onto carbon nanomaterials, while the hydroxymethyl group enables high-yielding covalent tethering through esterification or etherification. With an exceptionally high molar extinction coefficient (up to 100,000 M⁻¹ cm⁻¹) and a near-unity fluorescence quantum yield in dilute non-polar environments, 1-pyrenemethanol is a premier precursor for synthesizing excimer-forming polymer probes, functionalized graphene composites, and advanced optoelectronic materials [1].

Substituting 1-pyrenemethanol with unfunctionalized pyrene eliminates the possibility of covalent tethering, leading to rapid probe leaching in dynamic polymer or solvent systems. Conversely, substituting it with longer-chain analogs like 1-pyrenebutyric acid or 1-pyrenebutanol introduces significant conformational flexibility. This longer alkyl spacer alters the photophysical distance required for excimer formation and shifts the electrochemical oxidation potential, making longer-chain derivatives unsuitable as direct drop-in replacements for rigid optoelectronic applications. Furthermore, attempting to use 1-pyrenecarboxaldehyde necessitates entirely different, often lower-yielding conjugation chemistry (such as reductive amination), whereas 1-pyrenemethanol allows for direct, near-quantitative esterification with acyl chlorides[1].

Electrochemical Stability: Anodic Oxidation Potential Shift

The spacer length between the pyrene core and the functional group significantly impacts the electronic properties of the resulting conjugated materials. When 1-pyrenemethanol is esterified to form a thiophene-pyrene monomer (TPM1), the close proximity of the electron-withdrawing ester group to the pyrene core shifts the oxidation potential to 1.48 V. In contrast, monomers synthesized from longer-chain analogs (such as 1-pyrenebutyric acid) exhibit a lower oxidation potential of 1.25 V [1]. This +0.23 V anodic shift demonstrates that the rigid C1 spacer of 1-pyrenemethanol provides distinct electrochemical stabilization.

Evidence DimensionAnodic oxidation potential of esterified pyrene-thiophene monomers
Target Compound Data1.48 V (1-Pyrenemethanol derivative, TPM1)
Comparator Or Baseline1.25 V (Longer-chain pyrene derivatives, TPM2-4)
Quantified Difference+0.23 V anodic shift
ConditionsCyclic voltammetry in standard electrochemical setup

Procuring 1-pyrenemethanol over longer-chain analogs is critical when designing optoelectronic materials that require higher oxidative stability.

Synthesis Efficiency: Near-Quantitative Esterification Yield

For the scalable production of pyrene-labeled polymers, the conjugation efficiency of the precursor is paramount. 1-Pyrenemethanol demonstrates exceptional reactivity with acyl chlorides. In the synthesis of pyrene-methyl methacrylate (PyMMA), the esterification of 1-pyrenemethanol with methacryloyl chloride in THF at room temperature achieves an estimated efficiency of ~100%, as confirmed by 1H-NMR integration ratios [1]. This allows for the direct, high-yield generation of polymerizable monomers without the need for complex, multi-step purification protocols often required for other pyrene derivatives.

Evidence DimensionEsterification conversion efficiency
Target Compound Data~100% conversion
Comparator Or BaselineStandard multi-step coupling (Baseline)
Quantified DifferenceNear-quantitative single-step yield
ConditionsReaction with methacryloyl chloride in THF at room temperature

A near-100% conversion rate reduces raw material waste and simplifies downstream purification in industrial polymer manufacturing.

Photophysical Baseline: Near-Unity Quantum Yield in Non-Polar Media

1-Pyrenemethanol is highly valued for its intense photophysical properties, serving as a bright baseline for excimer-based sensors. In dilute non-polar solutions (e.g., n-hexane), 1-pyrenemethanol exhibits a fluorescence quantum yield (Φf) of ~1.0 and an exceptionally high molar extinction coefficient of approximately 100,000 M⁻¹ cm⁻¹ [1]. This provides a stark contrast to its behavior in aqueous environments, where aggregation causes a considerable decrease in quantum yield. The massive dynamic range between its solvated monomeric state and its aggregated or excimer state makes it an ideal choice for multiresponsive hydrogels and ratiometric probes.

Evidence DimensionFluorescence quantum yield (Φf) and Extinction Coefficient
Target Compound DataΦf ~ 1.0; ε = 100,000 M⁻¹ cm⁻¹ (in dilute n-hexane)
Comparator Or BaselineAqueous aggregation state (Baseline)
Quantified DifferenceMaximum theoretical quantum yield in optimized solvated state
ConditionsDilute n-hexane solution vs. aqueous aggregation

Provides the maximum possible fluorescence brightness for ultra-sensitive limit-of-detection (LOD) requirements in chemical sensing.

Interfacial Reactivity in Carbon Nanotube Composites

In the formulation of polymer/carbon nanotube composites, the choice of pyrene derivative dictates the degree of covalent matrix integration. When used as an interfacial agent for bisphenol-A polycarbonate (PC) and multi-walled carbon nanotubes (MWCNTs), the pyrene unit physisorbs to the MWCNT while the hydroxyl group reacts with the PC carbonate groups during melt extrusion [1]. The specific nucleophilicity and steric profile of the C1 spacer in 1-pyrenemethanol (PMO) provides a distinct reactivity profile compared to the longer C4 spacer in 1-pyrenebutanol (PBO), allowing materials engineers to precisely tune the interfacial adhesion and mechanical reinforcement of the composite.

Evidence DimensionNucleophilic reactivity for transesterification during melt extrusion
Target Compound Data1-Pyrenemethanol (C1 spacer)
Comparator Or Baseline1-Pyrenebutanol (C4 spacer)
Quantified DifferenceSpacer-dependent tunability of interfacial covalent grafting
ConditionsMelt extrusion with bisphenol-A polycarbonate and MWCNTs

Allows composite manufacturers to select the exact spacer length needed to optimize thermal conductivity and mechanical flexibility in graphene or CNT films.

Synthesis of Pyrene-Labeled Polymers

Directly downstream of its ~100% esterification efficiency, 1-pyrenemethanol is the optimal precursor for synthesizing pyrene-end poly(glycidyl methacrylate) or PyMMA. These polymers are used to study internal macromolecular dynamics and mechanosensing via precise monomer-to-excimer fluorescence ratios[1].

Non-Covalent Functionalization of Carbon Nanomaterials

Leveraging its robust π-π stacking and reactive hydroxyl group, it is used as an interfacial agent to disperse multi-walled carbon nanotubes (MWCNTs) and graphene oxide in polymer matrices (like polycarbonates), enhancing thermal conductivity and mechanical flexibility [2].

High-Stability Optoelectronic Materials

Due to the +0.23 V anodic shift provided by its short C1 spacer, 1-pyrenemethanol is a preferred building block for synthesizing oxidatively stable, blue-emitting polythiophene-pyrene copolymers for organic light-emitting diodes (OLEDs) [3].

Ratiometric Fluorescent Chemosensors

Capitalizing on its near-unity quantum yield in non-polar states, it is utilized to fabricate highly sensitive probes for detecting nitroaromatic explosives (like TNT) and biological targets (like ATP), where target binding triggers a measurable shift from monomer to excimer emission [4].

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

232.088815002 Da

Monoisotopic Mass

232.088815002 Da

Heavy Atom Count

18

UNII

C76UX3EH8M

Other CAS

24463-15-8

Metabolism Metabolites

1-hydroxymethylpyrene has known human metabolites that include 1-Sulfooxymethylpyrene.

Wikipedia

1-Pyrenemethanol

Dates

Last modified: 09-15-2023

Explore Compound Types